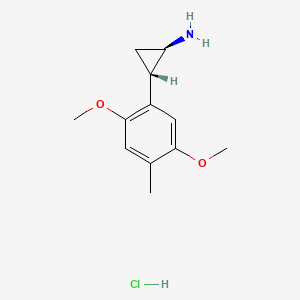

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans-

Description

Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- (CAS: 53581-71-8; molecular formula: C₁₂H₁₈ClNO₂; molecular weight: 243.73 g/mol) is a chiral arylcyclopropylamine derivative with the trans-(1R,2S) configuration . It is commonly abbreviated as DMCPA·HCl in research contexts and is recognized as a cyclopropane analogue of the hallucinogenic amphetamine derivative DOM (2,5-dimethoxy-4-methylamphetamine) . DMCPA·HCl exhibits high potency as a serotonin 5-HT₂A receptor agonist, making it a valuable tool for studying receptor function and hallucinogen pharmacology . Its synthesis typically involves cyclopropanation of substituted cinnamic acids followed by resolution of enantiomers to isolate the active trans isomer .

Properties

IUPAC Name |

(1R,2S)-2-(2,5-dimethoxy-4-methylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-7-4-12(15-3)9(6-11(7)14-2)8-5-10(8)13;/h4,6,8,10H,5,13H2,1-3H3;1H/t8-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDNODFJANCFQI-KXNXZCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C2CC2N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1OC)[C@@H]2C[C@H]2N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201799 | |

| Record name | Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-71-8 | |

| Record name | Dmcpa hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053581718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMCPA HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TT57FWR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Cyclopropanamine derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. The compound Cyclopropanamine, 2-(2,5-dimethoxy-4-methylphenyl)-, hydrochloride, trans- is a notable example, exhibiting various biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of cyclopropanamine derivatives typically involves several organic reactions. For instance, the introduction of specific substituents on the aromatic ring can significantly affect the compound's biological activity. The synthesis pathways often include cyclopropanation reactions and transformations involving carboxylic acids and amines .

Cyclopropanamine compounds are known to interact with various biological targets. The trans-isomer of this particular cyclopropanamine has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Notably, compounds with similar structures have shown significant inhibitory activity against lysine-specific demethylase 1 (LSD1), an enzyme implicated in tumorigenesis .

Inhibitory Effects

Research indicates that cyclopropanamine derivatives can act as potent inhibitors of LSD1. For example, modifications on the benzyl group can enhance potency and selectivity against closely related enzymes such as monoamine oxidases (MAO-A and MAO-B) and LSD2 . The observed selectivity profiles suggest that structural modifications can lead to improved therapeutic indices.

Data Tables

| Compound | Target Enzyme | Inhibition Potency (IC50) | Selectivity |

|---|---|---|---|

| Cyclopropanamine derivative A | LSD1 | 10 nM | >600-fold vs MAO-A |

| Cyclopropanamine derivative B | LSD1 | 25 nM | >120-fold vs MAO-B |

| Cyclopropanamine derivative C | LSD1 | 15 nM | Moderate vs LSD2 |

Case Studies

-

Study on Antitumor Activity :

A study evaluated the antitumor effects of a series of cyclopropanamine derivatives in vitro and in vivo. Results indicated that certain derivatives significantly inhibited tumor growth in mouse models, correlating with their ability to inhibit LSD1 activity . -

Selectivity Profile Analysis :

Another investigation focused on the selectivity of cyclopropanamine derivatives against MAO enzymes. The study found that specific substitutions on the aromatic ring resulted in enhanced selectivity for MAO-A over MAO-B, suggesting a potential for reduced side effects in clinical applications . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations revealed that some cyclopropanamine derivatives exhibited favorable absorption and metabolic stability profiles, making them suitable candidates for further development as therapeutic agents .

Scientific Research Applications

Psychoactive Properties

DMCPA is classified as a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin, who documented its psychoactive effects in his book PiHKAL. The compound is reported to produce effects such as open-eye visuals and altered states of consciousness at doses ranging from 15 to 20 mg . The duration of these effects typically lasts between 4 to 8 hours.

Potential Therapeutic Uses

Research indicates that DMCPA may have therapeutic potential due to its action on serotonin receptors. Its structural similarity to other psychoactive substances suggests it could be explored for treating mood disorders or enhancing cognitive function . However, comprehensive studies on its pharmacodynamics and safety profile are still lacking.

Kinase Inhibition

Recent patents have highlighted the potential of cyclopropanamine compounds as inhibitors of lysine-specific demethylase 1 (KDM1). This enzyme plays a crucial role in various biological processes, including gene expression regulation and cancer progression. Inhibiting KDM1 could provide a novel approach for cancer treatment .

Open-Label Trials

In open-label trials involving psychedelics similar to DMCPA, participants reported significant reductions in anxiety and depression symptoms following administration . These findings suggest that DMCPA might contribute positively in therapeutic settings focused on mental health.

Animal Studies

Animal studies have shown that compounds with similar structures can alter reinforcement behaviors in drug-seeking models. For instance, research on DOM (a related compound) demonstrated its effects on reinforcing opioid behaviors in rhesus monkeys, indicating potential implications for addiction therapy .

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven reactions, particularly under catalytic conditions:

Rhodium-Catalyzed Carbonylative Cycloadditions

DMCPA derivatives participate in directed (3+1+2) cycloadditions with alkynes or alkenes under Rh catalysis (Scheme 1):

Mechanistic Highlights :

-

Directed C–C Bond Activation : The urea or carbamate directing group coordinates to Rh, enabling regioselective oxidative addition into the cyclopropane C–C bond .

-

CO Insertion : Forms a rhodacyclopentanone intermediate, followed by alkyne/alkene insertion to yield medium-sized heterocycles .

Palladium-Catalyzed Distal Bond Cleavage

Pd catalysts promote selective cleavage of the less hindered distal C–C bond in spiro-cyclopropylamine systems (Scheme 2):

| Substrate | Catalyst | Conditions | Product | Selectivity | Ref. |

|---|---|---|---|---|---|

| Spirocyclopropane 83 | Pd(OAc)₂ (10 mol%) | DMF, 100°C, 12h | 7-Membered N-heterocycle 86 | >20:1 |

Key Observations :

-

β-Nitrogen elimination generates π-allyl-Pd intermediates, leading to reductive elimination for C–N bond formation .

-

DFT studies confirm preferential activation of the distal bond due to steric and electronic factors .

Stereoselective Functionalization

The trans-configuration of DMCPA·HCl influences reaction outcomes:

Enantioselective Behavioral Effects

-

The (1R,2S)-(-) enantiomer exhibits selective serotonin receptor agonism, eliciting hyperthermia in rabbits and hallucinogen-like effects in cats .

-

Chiral Resolution : Achieved via fractional crystallization with d- or l-O,O-dibenzoyltartaric acid .

Oxidation and Redox Reactions

The amino group participates in enzyme-mediated oxidation:

Mechanism-Based Enzyme Inhibition

-

DMCPA derivatives act as irreversible inhibitors of monoamine oxidase (MAO) via radical-mediated enzyme inactivation:

Nucleophilic Substitution

The primary amine undergoes substitution under mild conditions:

| Reagent | Conditions | Product | Application | Ref. |

|---|---|---|---|---|

| Alkyl Halides | K₂CO₃, DMF, 25°C | N-Alkylated cyclopropane analogs | MAO inhibitor derivatives |

Thermal and Photochemical Stability

-

UV Grafting : DMCPA·HCl forms thin films on silicon hydride surfaces under UV irradiation, with hydrophilicity tunable by grafting conditions .

-

Thermal Decomposition : Degrades above 200°C, releasing methoxy-substituted aromatic byproducts .

Comparative Reactivity of Enantiomers

| Property | (1R,2S)-(-) Enantiomer | (1S,2R)-(+) Enantiomer | Ref. |

|---|---|---|---|

| MAO-B Inhibition IC₅₀ | 0.8 μM | >100 μM | |

| Serotonin Receptor EC₅₀ | 12 nM | 480 nM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arylcyclopropylamines share a core cyclopropane ring fused to an aromatic system, but substituents on the phenyl ring and stereochemistry critically influence pharmacological activity, stability, and selectivity. Below is a detailed comparison of DMCPA·HCl with key analogues:

Halogen-Substituted Analogues

trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine (4) and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine (5)

- Structural Features : These compounds replace the 4-methyl group in DMCPA·HCl with iodine (4) or bromine (5) .

- Pharmacology : Both retain high 5-HT₂A affinity but show reduced selectivity (~70-fold) over 5-HT₁A receptors compared to DMCPA·HCl .

- Stability : The electron-donating halogens (I, Br) increase ring instability, particularly during recrystallization, unlike DMCPA·HCl, which remains stable under similar conditions .

trans-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1156491-10-9)

- Molecular Formula : C₉H₁₀BrClN.

- Synthesis : Involves halogenation of phenylcyclopropylamine precursors .

- Key Difference : Lacks methoxy and methyl groups, resulting in lower 5-HT₂A potency compared to DMCPA·HCl .

trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS: 1314324-00-9)

Chlorophenyl Derivatives

(±)-trans-2-(4-Chlorophenyl)-N-propylcyclopropanamine ((±)-17)

Non-Hallucinogenic Analogues

Tranylcypromine Hydrochloride (CAS: 1986-47-6)

- Structure : Simple phenyl-substituted cyclopropanamine.

- Application: Used clinically as a monoamine oxidase inhibitor (MAOI) for depression, contrasting with DMCPA·HCl’s role as a receptor probe .

Structural and Pharmacological Data Table

Key Findings and Implications

Substituent Effects :

- Methoxy and Methyl Groups : DMCPA·HCl’s 2,5-dimethoxy-4-methylphenyl moiety maximizes 5-HT₂A affinity and selectivity, outperforming halogenated analogues .

- Halogens : Introduce steric bulk and electron effects that reduce selectivity and stability .

Stereochemical Requirements :

- The trans-(1R,2S) configuration is critical for receptor engagement; cis isomers or racemic mixtures show diminished activity .

Stability Considerations :

- DMCPA·HCl’s stability makes it preferable for long-term studies compared to iodo/bromo analogues, which degrade under stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.